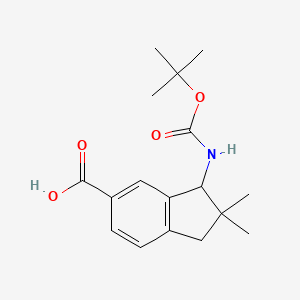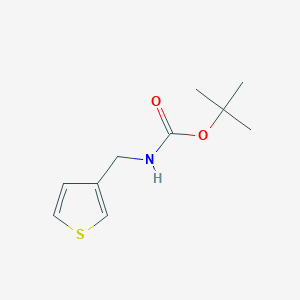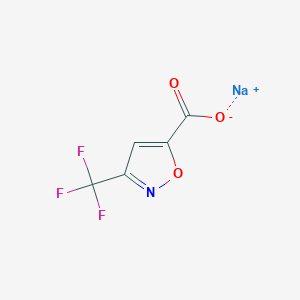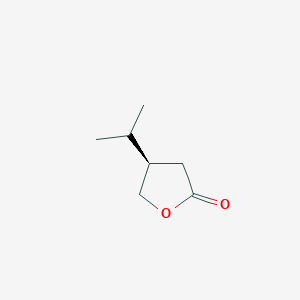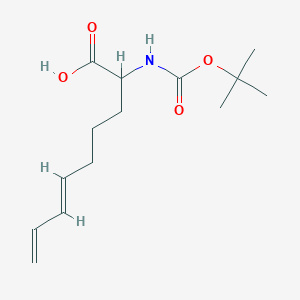
Coenzyme A, S-hexanoate, triammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme A, S-hexanoate, triammonium salt is a derivative of coenzyme A, which is a crucial cofactor in various biochemical processes. Coenzyme A plays a significant role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-hexanoate, triammonium salt typically involves the acylation of coenzyme A with hexanoic acid. This process can be carried out using various acylation reagents and catalysts. One common method involves the use of hexanoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent degradation of the coenzyme A moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques such as chromatography ensures the production of high-quality compounds suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme A, S-hexanoate, triammonium salt can undergo various chemical reactions, including:
Oxidation: The thiol group in coenzyme A can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The acyl group can be substituted with other acyl groups through transacylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and acylation reagents like acyl chlorides . The reactions are typically carried out under mild conditions to preserve the integrity of the coenzyme A moiety.
Major Products
The major products formed from these reactions include various acyl-CoA derivatives, disulfides, and reduced thiol forms of coenzyme A .
Applications De Recherche Scientifique
Coenzyme A, S-hexanoate, triammonium salt has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study acyl transfer reactions and enzyme kinetics.
Biology: It plays a role in the study of metabolic pathways involving fatty acid synthesis and degradation.
Industry: It is utilized in the production of various biochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Coenzyme A, S-hexanoate, triammonium salt involves its role as a carrier of acyl groups. It forms thioester bonds with acyl groups, facilitating their transfer in various biochemical reactions. The compound interacts with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and acyltransferases, to regulate the synthesis and degradation of fatty acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-Coenzyme A: Involved in the citric acid cycle and fatty acid synthesis.
Malonyl-Coenzyme A: Plays a role in fatty acid biosynthesis.
Succinyl-Coenzyme A: Participates in the citric acid cycle and amino acid metabolism.
Uniqueness
Coenzyme A, S-hexanoate, triammonium salt is unique due to its specific involvement in the metabolism of medium-chain fatty acids. Its ability to act as a substrate for specific enzymes makes it a valuable tool in studying fatty acid metabolism and related biochemical pathways .
Propriétés
Formule moléculaire |
C27H49N8O17P3S |
|---|---|
Poids moléculaire |
882.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate;azane |
InChI |
InChI=1S/C27H46N7O17P3S.H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);1H3/t16-,20-,21-,22+,26-;/m1./s1 |
Clé InChI |
RPQIBWFTSIMUBI-SADZUWAPSA-N |
SMILES isomérique |
CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
SMILES canonique |
CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)

